Enantiomeric Purity Above 99% ee via L-Dibenzoyltartaric Acid Resolution Compared to Standard Commercial Purity
H-Cys(Trt)-NH2 synthesized via the CDI-mediated amidation and L-dibenzoyltartaric acid resolution method achieves an enantiomeric excess (ee) exceeding 99.0%, as verified by chiral HPLC analysis of the resolved salt intermediate [1]. In contrast, standard commercial specifications for S-trityl-L-cysteine amide from major vendors report only chemical purity (≥97–98% by HPLC) without an independent enantiomeric purity specification, and enantiomer content is controlled to ≤0.5% in select high-grade lots [2]. The patent route explicitly addresses and overcomes the racemization problem inherent in prior art syntheses, delivering a product with significantly higher optical purity than generic sources [1].
| Evidence Dimension | Enantiomeric excess (ee) of the final product |
|---|---|
| Target Compound Data | ee > 99.0% (via chiral salt resolution, CN113214123A patent method) |
| Comparator Or Baseline | Standard commercial purity ≥98% (HPLC); enantiomer ≤0.5% in high-grade lots (Watanabe Chemical specification) |
| Quantified Difference | Target method guarantees ee > 99.0%; baseline commercial material may contain up to 0.5% D-enantiomer (~99.0% ee at best) |
| Conditions | Chiral resolution with L-dibenzoyltartaric acid in ethyl acetate; chiral HPLC analysis |
Why This Matters
For peptide synthesis, enantiomeric purity directly affects the biological activity and structural fidelity of the final peptide, and procurement of material with validated ee > 99% reduces the risk of diastereomeric contamination in the synthesized peptide product.
- [1] Wang, X. et al. CN113214123A – Synthetic Method of S-Trityl-L-Cysteine Amide. Chinese Patent Application, 2021. View Source
- [2] Watanabe Chemical Industries, Ltd. H-Cys(Trt)-NH2 Product Specification (Code K01622). Purity (HPLC) ≥98%, Stereoisomers (HPLC) Enantiomer ≤0.5%. View Source
